bpV(HOpic)
Description
Overview of Vanadium Complexes as Phosphatase Modulators
Vanadium compounds, particularly in their vanadate (B1173111) (+V) and vanadyl (+IV) oxidation states, have demonstrated the ability to influence phosphatase activity nih.gov. Vanadate, for instance, can act as a phosphate (B84403) mimetic due to its structural similarity to phosphate, allowing it to fit into the active site of phosphatases and inhibit their activity mdpi.comnih.govudel.edu. This mimicry is thought to be a basis for many of vanadium's biological effects, including enzyme inhibition udel.edu.
Some vanadium compounds, such as peroxidovanadium complexes, can also induce irreversible inhibition of phosphatases by oxidizing critical cysteine residues in the enzyme's active site nih.gov. The ability of vanadium compounds to inhibit protein tyrosine phosphatases (PTPs) has led to their use as tools to investigate signal transduction pathways, particularly those involving tyrosine phosphorylation udel.edunih.gov.
Contextualization of bpV(HOpic) within the Bisperoxovanadium Class
bpV(HOpic), or Bisperoxovanadium (HOpic), is a specific bisperoxovanadium compound that has gained prominence in biological research selleckchem.com. Bisperoxovanadium compounds are characterized by a vanadium center bonded to two peroxide groups and an organic ligand ontosight.ai. In the case of bpV(HOpic), the organic ligand is 5-hydroxypyridine-2-carboxylate (HOpic) sigmaaldrich.com. These compounds are distinct from simple vanadium salts and are known for their activity as phosphatase inhibitors aacrjournals.org.
bpV(HOpic) is recognized as a potent inhibitor of protein tyrosine phosphatases sigmaaldrich.combio-gems.com. Notably, it exhibits selectivity for certain PTPs, which is a crucial aspect for its utility as a research tool and potential therapeutic lead selleckchem.comcaymanchem.com.
Historical Perspectives on Protein Tyrosine Phosphatase Inhibitors
Protein tyrosine phosphatases (PTPs) are essential enzymes that, along with protein tyrosine kinases (PTKs), tightly regulate the phosphorylation state of proteins involved in signal transduction pathways acs.org. The reversible phosphorylation of tyrosine residues plays a critical role in numerous cellular processes, and dysregulation of this balance is implicated in various diseases, including cancer, diabetes, and autoimmune disorders acs.orgacs.org.
The recognition of PTPs as key regulators of cellular signaling has driven significant efforts in the discovery and development of PTP inhibitors tandfonline.com. Early PTP inhibitors often faced challenges such as poor cell permeability and lack of specificity nih.gov. The structural similarity between vanadate and phosphate led to the early identification of vanadate as a PTP inhibitor mdpi.comacs.org. However, the broad specificity of simple vanadium compounds limited their pharmacological applications aacrjournals.org.
The development of more complex vanadium compounds, including bisperoxovanadium complexes like bpV(HOpic), represented an advancement in the field, offering improved potency and selectivity for specific phosphatases aacrjournals.orgresearchgate.net. Research into PTP inhibitors continues to evolve, with ongoing efforts to identify compounds with enhanced specificity and favorable pharmacokinetic properties tandfonline.comacs.org.
Detailed research findings on bpV(HOpic) highlight its specific inhibitory profiles and its application in studying various biological processes.
Key Inhibitory Data for bpV(HOpic)
| Target Phosphatase | IC₅₀ (nM) | Fold Selectivity vs. PTEN | Source |
| PTEN | 14 | 1 | selleckchem.comcaymanchem.com |
| PTP-β | 4900 | ~350 | selleckchem.comcaymanchem.com |
| PTP-1B | 25300 | ~1800 | selleckchem.comcaymanchem.com |
Note: IC₅₀ values represent the half-maximal inhibitory concentration. Lower values indicate greater potency.
Research has demonstrated that bpV(HOpic) can influence various cellular processes. For instance, it has been shown to increase the in vitro migration of C2C12 myoblasts, which is associated with enhanced AKT and ERK1/2 signaling selleckchem.com. In the context of renal ischemia/reperfusion injury in mice, pharmacological inhibition of PTEN with bpV(HOpic) exacerbated renal dysfunction and promoted tubular damage selleckchem.com. This was linked to enhanced tubular cell apoptosis and increased infiltration of neutrophils and macrophages selleckchem.com.
Furthermore, bpV(HOpic) has been investigated for its potential radioprotective effects. Studies have indicated that bpV(HOpic) can be radioprotective in certain cell types, reducing apoptosis and promoting DNA repair nih.gov. This protective effect appears to be AKT-dependent and linked to enhanced glycolysis and associated signaling nih.gov. In vivo studies in mice also suggested that bpV(HOpic] administration resulted in AKT activation and conferred a survival advantage against radiation-induced mortality nih.gov.
In the field of reproductive biology, bpV(HOpic) has been used to stimulate the activation of dormant primordial follicles in mouse ovaries plos.org. Transient treatment with bpV(HOpic) in vitro led to enhanced follicular growth, and the resulting oocytes could be fertilized, leading to the birth of healthy, reproductively sound progeny mice plos.org.
The compound has also been explored for its potential antineoplastic activity, with studies investigating its effects on cell cycle progression and apoptosis, potentially through the inhibition of phosphatases like Cdc25A aacrjournals.orgdtic.mil.
The chemical structure of bpV(HOpic) is (5-hydroxy-2-pyridinecarboxylato-κN1,κO2)oxodiperoxy-vanadate(2-), dipotassium (B57713) salt caymanchem.com. Its molecular formula is C₆H₄NO₈V • 2K caymanchem.com.
Properties
CAS No. |
722494-26-0 |
|---|---|
Molecular Formula |
C6H9K2NO8V |
Molecular Weight |
352.275 |
IUPAC Name |
dipotassium;hydrogen peroxide;5-hydroxypyridine-2-carboxylate;vanadium;hydroxide |
InChI |
InChI=1S/C6H5NO3.2K.2H2O2.H2O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;1H2;/q;2*+1;;;;/p-2 |
InChI Key |
DCISRTLOMUPZNO-UHFFFAOYSA-L |
SMILES |
C1=CC(=NC=C1O)C(=O)[O-].[OH-].OO.OO.[K+].[K+].[V] |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
(5-hydroxy-2-pyridinecarboxylato-κN1,κO2)oxodiperoxy-vanadate(2-), dipotassium |
Origin of Product |
United States |
Mechanistic Elucidation of Bpv Hopic
Target Phosphatase Specificity and Inhibition Kinetics
bpV(HOpic) exhibits differential inhibitory effects on various protein phosphatases, demonstrating a notable selectivity towards PTEN. researchgate.netcaymanchem.com
Potent Inhibition of Phosphatase and Tensin Homolog (PTEN)
bpV(HOpic) is a potent inhibitor of PTEN, with reported half-maximal inhibitory concentration (IC50) values in the nanomolar range. medchemexpress.comcaymanchem.comselleckchem.comselleck.co.jp Studies have shown IC50 values of 14 nM for PTEN in cell-free assays. medchemexpress.comselleckchem.comselleck.co.jpselleckchem.com This potent inhibition is significantly lower than the concentrations required to inhibit other protein tyrosine phosphatases. researchgate.netcaymanchem.com The preference and potency of bpV compounds, including bpV(HOpic), towards PTEN have been validated in various experimental settings, including in vivo studies demonstrating an increase in the phosphorylation of protein kinase B (PKB/Akt), a key downstream target of PTEN, at low nanomolar doses. researchgate.net
Differential Inhibition of Other Protein Tyrosine Phosphatases (PTPs)
While bpV(HOpic) shows high potency for PTEN, it also inhibits other PTPs, albeit at significantly higher concentrations. researchgate.netcaymanchem.com
bpV(HOpic) has been shown to inhibit the vascular endothelial PTP, PTP-β. However, the concentration required for inhibition is considerably higher than that for PTEN. The IC50 for PTP-β is reported to be 4.9 μM, which is approximately 350-fold higher than the IC50 for PTEN. caymanchem.comselleck.co.jpselleckchem.comabmole.com
Inhibition of PTP-1B by bpV(HOpic) also occurs at concentrations substantially higher than those effective against PTEN. The reported IC50 for PTP-1B is 25.3 μM, which is about 1800-fold higher than the IC50 for PTEN. caymanchem.comselleck.co.jpselleckchem.comabmole.com This demonstrates a significant selectivity profile of bpV(HOpic) favoring PTEN over PTP-β and PTP-1B. researchgate.netcaymanchem.com
The differential inhibition kinetics of bpV(HOpic) are summarized in the table below:
| Target Phosphatase | IC50 (nM) | Fold Selectivity vs. PTEN |
| PTEN | 14 | 1 |
| PTP-β | 4900 | ~350 |
| PTP-1B | 25300 | ~1800 |
Inhibition of PTP-β
Mechanisms of Enzyme-Inhibitor Interaction
The mechanism by which bpV(HOpic) inhibits phosphatases, particularly PTEN, involves specific interactions with the enzyme's active site. scbt.comscbt.comscbt.com Bisperoxovanadium compounds, including bpV(HOpic), are thought to interact with the cysteine residue within the conserved active site motif (CX5R) of PTPs and PTEN. researchgate.net This interaction can lead to the formation of a stable complex that disrupts the phosphatase's catalytic activity. scbt.comscbt.com In the case of PTEN, the compound's unique binding interactions, potentially involving hydrogen bonding with the active site, effectively disrupt its phosphatase activity. scbt.com This selective inhibition alters downstream signaling pathways. scbt.com The kinetic profile of bpV(HOpic) allows for rapid modulation of PTEN activity. scbt.com
Downstream Signaling Pathway Modulation
Inhibition of PTEN by bpV(HOpic) leads to the modulation of several downstream signaling pathways, most notably the phosphoinositide 3-kinase (PI3K)/Akt pathway. researchgate.netmedchemexpress.comselleckchem.comnih.govnih.govnih.gov PTEN acts as a major negative regulator of the PI3K/Akt pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). nih.govnih.gov Inhibition of PTEN by bpV(HOpic) results in increased levels of PIP3, which in turn leads to enhanced phosphorylation and activation of Akt. researchgate.netnih.govnih.goved.ac.ukoup.com
Activation of the PI3K/Akt pathway by bpV(HOpic) has been linked to various cellular processes, including increased cell survival, proliferation, and migration. medchemexpress.comselleckchem.comnih.govnih.govresearchgate.net For example, bpV(HOpic) treatment has been shown to increase the migration of myoblasts, associated with the activation of both PI3K/Akt and MAPK/ERK signaling pathways. medchemexpress.comselleckchem.com Furthermore, bpV(HOpic) has been reported to reduce apoptosis and enhance DNA repair kinetics in cells exposed to ionizing radiation, a protective effect found to be Akt-dependent. nih.govnih.gov Studies in ovarian tissue have also demonstrated that bpV(HOpic)-induced PTEN suppression results in increased PI3K pathway activation, evidenced by increased Akt phosphorylation and nuclear exclusion of FOXO3, a downstream component of the pathway. ed.ac.ukoup.com
The modulation of downstream signaling pathways by bpV(HOpic) highlights its potential impact on cellular functions regulated by the PI3K/Akt and MAPK/ERK pathways. medchemexpress.comselleckchem.comnih.gov
Activation of the Phosphoinositide 3-Kinase (PI3K)/AKT Signaling Pathway
bpV(HOpic) is a known activator of the PI3K/AKT signaling pathway. medchemexpress.comnih.govresearchgate.net This activation is primarily mediated through its potent inhibition of PTEN, a major negative regulator of the PI3K/AKT pathway. caymanchem.comnih.govnih.govnih.goved.ac.uk PTEN dephosphorylates PIP3 (phosphatidylinositol 3,4,5 triphosphate), a key lipid second messenger that serves as a docking site for AKT. nih.govnih.gov By inhibiting PTEN, bpV(HOpic) leads to an accumulation of PIP3, thereby promoting the recruitment and phosphorylation of AKT. nih.govnih.gov
Studies have demonstrated that bpV(HOpic) treatment increases AKT phosphorylation in various cell types, including NIH-3T3 cells, Raw 264.7 cells, and C2C12 myoblasts. nih.govnih.gov This activation of AKT is crucial for the protective effects of bpV(HOpic) in certain contexts, such as against ionizing radiation-induced cell death and ischemia/reperfusion injury. nih.govnih.govphysiology.org For instance, bpV(HOpic) pretreatment before irradiation resulted in a significant increase in AKT phosphorylation compared to irradiated cells alone. nih.gov In vivo administration of bpV(HOpic) in mice also led to AKT activation in radiosensitive tissues. nih.gov The enhanced PI3K/AKT signaling is associated with increased cell survival, proliferation, and metabolism. researchgate.netresearchgate.netnih.gov
Data illustrating the effect of bpV(HOpic) on AKT phosphorylation:
| Cell Type | bpV(HOpic) Concentration | Time Point | Fold Increase in pAKT/AKT (vs control) | Source |
| NIH-3T3 | 100 nmol/L | 1 h post-IR | ~6-fold (at time of irradiation) | nih.gov |
| Raw 264.7 | Not specified | Indicated | Activation observed | nih.gov |
| C2C12 myoblasts | 1 μM | Not specified | Activation observed | nih.gov |
| Rat cardiomyocytes | 15 μM | SIR exposure | Increased phospho-Akt observed | physiology.org |
| Mouse tissues (in vivo) | 1 mg/Kg body weight | 4 h post-administration | Significant induction observed | nih.gov |
Modulation of the Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway
bpV(HOpic) has been shown to modulate the MAPK/ERK signaling pathway. medchemexpress.comnih.govphysiology.org Activation of the MAPK/ERK pathway by bpV(HOpic) has been observed in studies investigating its effects on cell migration and protection against injury. nih.govphysiology.org For example, in C2C12 myoblasts, bpV(HOpic) treatment enhanced migration, which was associated with the activation of both PI3K/AKT and MAPK/ERK signaling pathways. nih.gov Inhibition of either pathway reduced the enhanced migration back to control levels, highlighting the involvement of both cascades. nih.gov
Furthermore, bpV(HOpic) has been reported to upregulate the PI3K/Akt/eNOS/ERK prosurvival pathway, contributing to its protective effects against simulated ischemia-reperfusion injury in cardiomyocytes. caymanchem.comphysiology.org While some studies on other peroxovanadium compounds suggest that ERK activation might be independent of Insulin (B600854) Receptor Kinase (IRK) activation, research specifically on bpV(phen) indicates that it can activate ERK1 in certain cells. nih.gov Vanadium compounds in general are known to activate the MEK1/2-ERK pathway. nih.govptbioch.edu.plresearchgate.net
Influence on Insulin Receptor Kinase (IRK) Activity
bpV(HOpic) is reported to function as an insulin mimetic and activate the Insulin Receptor Kinase (IRK). bio-gems.commerckmillipore.com Peroxovanadium compounds, including bpV(HOpic), are known to activate IRK in the absence of insulin. nih.govmerckmillipore.com This activation is primarily attributed to their ability to inhibit protein tyrosine phosphatases (PTPs) that are associated with IRK. nih.govnih.gov By inhibiting these phosphatases, bpV(HOpic) leads to increased tyrosine phosphorylation and activation of the IRK. nih.govnih.gov This activation of IRK is considered both necessary and sufficient for initiating insulin signaling events. nih.gov Studies have shown a correlation between the PTP inhibitory potency of peroxovanadium compounds and their ability to activate IRK. nih.gov
Impact on Glycolysis and Associated Signaling
The radioprotective effect of bpV(HOpic) has been linked to enhanced glycolysis and associated signaling. nih.govnih.gov The activation of the PI3K/AKT pathway by bpV(HOpic) plays a role in regulating cellular metabolism, including glucose uptake and glycolysis. nih.govptbioch.edu.plresearchgate.netnih.gov Vanadium compounds, by activating the PI3K-PKB/Akt pathway, can increase the cellular uptake of glucose via the GLUT4 transporter. nih.govptbioch.edu.plresearchgate.net Enhanced glycolysis can contribute to cell survival and protection in stressful conditions, such as exposure to ionizing radiation. nih.govnih.gov Research also suggests that fragmentation of ovarian tissue, in conjunction with chemical activation using bpV(HOpic), enhances the expression of glycolysis-related genes like ENO1, PKM, and LDHA, contributing to follicle activation. diva-portal.org
Regulation of Caspase-3 Activation
The effect of bpV(HOpic) on Caspase-3 activation appears to be context-dependent. In the context of radioprotection, bpV(HOpic) treatment has been shown to reduce radiation-induced apoptosis and decrease the activity and protein levels of activated caspases, including Caspase-3. nih.govnih.gov This suggests an inhibitory effect on Caspase-3 activation in this specific scenario, contributing to increased cell survival. nih.govnih.gov Data from one study showed a significant reduction in Caspase-3/7 activity and cleaved Caspase-3 levels in cells pretreated with bpV(HOpic) before irradiation. nih.gov
However, in the context of renal ischemia/reperfusion injury, pharmacological inhibition of PTEN with bpV(HOpic) has been reported to exacerbate renal dysfunction and promote tubular damage, which was associated with excessive Caspase-3 activation. selleckchem.comresearchgate.net This indicates that in certain injury models, PTEN inhibition by bpV(HOpic) can paradoxically lead to increased Caspase-3 activation and apoptosis. selleckchem.comresearchgate.net
Data on Caspase-3/7 activity in NIH-3T3 cells pretreated with bpV(HOpic) before irradiation:
| Treatment Group | Time Point (h post-IR) | Caspase-3/7 Activity (% of control) | Cleaved Caspase-3 (Fold change vs untreated control) | Source |
| IR alone | 12 | ~4.9% ± 1.01 | Not specified | nih.gov |
| IR alone | 24 | ~9.7% ± 2.6 | ~4.5 ± 0.5 | nih.gov |
| IR alone | 48 | ~12.9% ± 0.4 | Not specified | nih.gov |
| bpV(HOpic) + IR | 12 | ~2.1% ± 1.03 | Not specified | nih.gov |
| bpV(HOpic) + IR | 24 | ~3.4% ± 0.99 | ~1.6 ± 0.13 | nih.gov |
| bpV(HOpic) + IR | 48 | ~2.4% ± 0.7 | Not specified | nih.gov |
Modulation of NF-κB Signaling
Vanadium compounds, including peroxovanadiums, have been shown to activate NF-κB signaling. nih.govptbioch.edu.plresearchgate.netcapes.gov.br This activation can occur through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of IKKβ. nih.govptbioch.edu.plresearchgate.netcapes.gov.br NF-κB is a transcription factor involved in regulating various cellular processes, including inflammation and cell survival. nih.govptbioch.edu.plresearchgate.netcapes.gov.br
Research specifically on bpV(HOpic) has indicated its ability to ameliorate LPS-induced activation of microglial NF-κB signaling in vitro. open.ac.uk This suggests a potential inhibitory or modulatory role of bpV(HOpic) on NF-κB activation in certain cellular contexts, particularly in the immune response. open.ac.uk However, other studies on vanadium compounds generally point towards NF-κB activation. nih.govptbioch.edu.plresearchgate.netcapes.gov.br Further research specifically on bpV(HOpic)'s precise mechanisms and context-dependent effects on NF-κB signaling is warranted.
Preclinical Investigations and Therapeutic Research Directions
Studies in Tissue Regeneration and Repair
Preclinical research has explored the potential of bpV(HOpic) in promoting tissue regeneration and repair, primarily through its action as a PTEN inhibitor. The focus has been on its effects in myogenesis (muscle regeneration) and nerve regeneration, areas where modulating the PI3K/AKT pathway can play a significant role chemscene.comresearchgate.netnih.govresearchgate.netmdpi.com.
Myogenesis and Muscle Regeneration
Muscle regeneration is a complex process involving the migration, proliferation, differentiation, and fusion of muscle progenitor cells, such as myoblasts, to repair damaged muscle tissue researchgate.netresearchgate.netnih.govphysiology.org. Studies have investigated how bpV(HOpic) influences these critical steps.
Enhancement of Myoblast Migration
Research indicates that bpV(HOpic) can enhance the migration of myoblasts. In a wound healing assay model using C2C12 myoblasts, treatment with 1 μM bpV(HOpic) significantly enhanced migration in the presence of myotube conditioned media researchgate.netresearchgate.netnih.gov. This enhancement was evidenced by a visually improved wound healing, a greater number of cells infiltrating the wound, and an increased migration distance researchgate.net. Analysis of migration distance showed a 41% increase with 1 μM bpV(HOpic) plus conditioned media compared to conditioned media alone researchgate.net. The migration velocity of myoblasts was also significantly higher with bpV(HOpic) treatment researchgate.net. This improved migration is associated with the activation of the PI3K/AKT and MAPK/ERK signaling pathways medchemexpress.comresearchgate.netnih.govmmu.ac.uk. Inhibition of these pathways reduced the enhanced migration back to control levels, suggesting their requirement for bpV(HOpic)-induced myoblast migration researchgate.netnih.govmmu.ac.uk.
Table 1: Effect of 1 μM bpV(HOpic) on C2C12 Myoblast Migration
| Condition | Migration Distance (μm) | Increase (%) | Migration Velocity (0-10h) | Migration Velocity (10-20h) |
| Control Conditioned Media (CM) | 422 ± 33.2 | - | Baseline | Unchanged |
| CM + 1 μM bpV(HOpic) | 598 ± 47.4 | 41 | Significantly Higher | Significantly Higher |
Data derived from wound healing assay model results researchgate.net.
Effects on Myoblast Differentiation and Fusion
The influence of bpV(HOpic) on myoblast differentiation and fusion appears to be concentration-dependent. Studies using 1 μM bpV(HOpic) in the presence of myotube conditioned media have reported that this concentration enhances myoblast migration without significantly affecting their capacity to differentiate and fuse into multinucleated myotubes researchgate.netnih.gov. However, previous studies using higher concentrations (10 μM) of Bisperoxovanadium compounds have demonstrated an inhibition of myogenic differentiation of C2C12 myoblasts, characterized by reduced myotube formation researchgate.netresearchgate.net. This suggests that while lower concentrations may favor migration, higher concentrations might impede the later stages of differentiation and fusion necessary for complete muscle repair researchgate.net.
Nerve Regeneration and Neuroprotection
Nerve regeneration and neuroprotection are crucial for functional recovery following neurological injuries such as ischemia-reperfusion events or traumatic nerve damage nih.govmdpi.comnih.gov. bpV(HOpic), as a PTEN inhibitor, has been investigated for its potential in these areas due to PTEN's negative regulatory role in pathways involved in neuronal survival and growth nih.govmdpi.com.
Protection Against Ischemia-Reperfusion Injury in Neural Tissues
Ischemia-reperfusion (I/R) injury can lead to significant neuronal damage mdpi.comnih.gov. PTEN inhibition has been suggested as a potential neuroprotective strategy against I/R injury nih.gov. While some studies on I/R injury in other tissues (e.g., kidney) showed exacerbation of damage with bpV(HOpic) chemscene.comselleckchem.comresearchgate.netresearchgate.net, research specifically in neural tissues suggests a protective effect. Nanocarrier-delivered bpV(HOpic) has shown neuroprotective activity medchemexpress.comchemscene.com. Furthermore, a study utilizing Mxene-loaded bpV(HOpic) to treat cerebral I/R injury in mice demonstrated that this formulation significantly increased the survival rate of injured neurons, reduced infarct sizes, and promoted the recovery of brain function compared to bpV(HOpic) treatment alone nih.gov. This protective effect was associated with the activation of the Akt signaling pathway through PTEN inhibition nih.gov. In vitro studies using a neuronal ischemia model also showed that bpV enhanced axonal outgrowth of primary cortical neurons after oxygen-glucose deprivation, and this effect was abolished by Akt/mTOR inhibition researchgate.net. At a concentration of 15 μM, bpV(HOpic) has been shown in vitro to protect against stimulated ischemia-reperfusion injury by decreasing apoptosis and improving cell viability through the upregulation of the PI3K/Akt/eNOS/ERK prosurvival pathway caymanchem.com.
Promotion of Axonal Outgrowth
Promoting axonal outgrowth is a key aspect of nerve regeneration after injury nih.govgoogle.comgoogle.com. bpV(HOpic) has been investigated for its ability to enhance axonal growth. Nanocarrier-BpV(HOpic) has been reported to enhance axonal outgrowth of neurons medchemexpress.comchemscene.combiomart.cn. Studies have shown that inhibiting PTEN, a negative regulator of the mammalian target of rapamycin (B549165) (mTOR) pathway which is involved in protein synthesis crucial for axon regeneration, can promote axon regeneration google.comgoogle.com. Animal studies using models of spinal injury have demonstrated that intrathecal or intravenous administration of PTEN inhibitors, including bpV(HOpic), can promote axonal regeneration google.comgoogle.com. This suggests that bpV(HOpic)'s inhibitory effect on PTEN can lead to the activation of downstream pathways that support neuronal growth and regeneration nih.govmdpi.com.
Attenuation of Neuronal Apoptosis
Research indicates that bpV(HOpic) can attenuate neuronal apoptosis in models of neurological injury. Studies have shown that in APP/Psen transgenic mice, which exhibit increased PTEN expression in the hippocampus, treatment with bpV(HOpic) decreased apoptosis of hippocampus neuronal cells. mdpi.com The compound has also demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury in rats. Administration of bpV(HOpic) at doses such as 1.0 mg/kg decreased neuronal apoptosis in the penumbral cortex and increased the levels of phosphorylated Akt (p-Akt). nih.gov This suggests that the protective effect against apoptosis is associated with the activation of the PI3K/Akt pathway. nih.gov Furthermore, bpV(pic), a related bisperoxovanadium compound, has shown neuroprotective effects against amyloid β accumulation-associated neurotoxicity and has been reported to alleviate oxidative lesions in neuronal cells. nih.gov
Role in Alzheimer's Disease Models
In the context of Alzheimer's disease (AD) models, PTEN has been implicated in facilitating AD-related neurodegeneration. mdpi.com Studies using APP/Psen transgenic mice, which show increased PTEN expression in the hippocampus, demonstrated that bpV(HOpic) treatment reduced apoptosis in hippocampal neuronal cells. mdpi.com This finding aligns with the understanding that inhibiting PTEN can be a potential strategy to counteract neurodegeneration observed in AD models by promoting neuronal cell survival. mdpi.com
Cardiac and Hepatic Ischemia-Reperfusion Injury
Ischemia/reperfusion (I/R) injury is a significant cause of tissue damage in conditions like myocardial infarct and stroke, resulting from oxygen and nutrient deprivation followed by reoxygenation, which triggers oxidative stress and inflammation. mdpi.com Inhibition of PTEN has been explored as a therapeutic intervention to mitigate I/R injury due to PTEN's role in downregulating the prosurvival PI3K/Akt/mTOR pathway. mdpi.com
Cardioprotective Effects
bpV(HOpic) has shown cardioprotective effects against I/R injury in preclinical models. In isolated adult rat cardiomyocytes subjected to simulated I/R, bpV(HOpic) treatment decreased cell death, improved viability, and reduced apoptosis. physiology.orgresearchgate.net These protective effects were linked to increased phospho-Akt levels and repression of caspase-3 activity. physiology.orgresearchgate.net In in vivo rat models of myocardial I/R, administration of bpV(HOpic) significantly reduced infarct size and suppressed caspase-3 activity, leading to improved cardiac function post-infarction. physiology.orgresearchgate.net The beneficial effects were attributed to increased myocardial phosphorylation levels of Akt/endothelial nitric oxide synthase (eNOS), ERK-1/2, and calcium-dependent nitric oxide synthase activity, suggesting the involvement of the PI3K/Akt/eNOS/ERK prosurvival pathway. physiology.orgresearchgate.net Furthermore, in mice deficient in the immunoproteasome subunit LMP-2, which exhibit impaired ischemic preconditioning-induced cardioprotection and PTEN degradation, pretreatment with bpV(HOpic) significantly improved cardiac function and reduced myocardial infarct size after I/R. nih.gov
Hepatoprotective Effects
bpV(HOpic) has also demonstrated hepatoprotective effects against I/R injury in rat models. mdpi.com In rat hepatocytes subjected to I/R, bpV(HOpic) administration attenuated injury. mdpi.com In an in vivo rat model of hepatic warm I/R, treatment with bpV(HOpic) during reperfusion after partial hepatic ischemia promoted PKB/Akt activation and ameliorated markers of liver damage, such as alanine (B10760859) aminotransferase release and histological lesions. nih.gov The pharmacological inhibition of PTEN with bpV(HOpic) was found to mimic the protection provided by an adenosine (B11128) A2A receptor agonist against reoxygenation damage, suggesting a potential role for PTEN inhibition in pharmacologically inducing hepatic postconditioning. nih.gov Studies also indicate that the hepatoprotective effects are related to the activation of the PI3K/Akt signaling pathway. nih.gov
Wound Healing in Epithelial Cells
PTEN activity has been associated with delayed wound healing in various cell types and models. mdpi.com Inhibition of PTEN catalysis is being explored as a potential therapeutic approach for wound healing and tissue repair. mdpi.com In vitro studies with epithelial human cells have shown that enhanced cell migration contributes significantly to wound repair upon PTEN inhibition with bpV(phen), another bisperoxovanadium compound. mdpi.com Since PTEN protein phosphatase activity plays a major role in regulating cell migration, using protein phosphatase activity-specific PTEN inhibitors could be an attractive strategy for wound healing therapies. mdpi.com While direct studies on bpV(HOpic) and epithelial wound healing were less prominent in the search results compared to other bpV compounds like bpV(phen) and bpV(pic), the known mechanism of action of bpV(HOpic) as a PTEN inhibitor suggests a potential role in processes involving cell migration, similar to its effects observed in myoblast migration. selleckchem.comchemscene.com
Reproductive Biology Applications
bpV(HOpic) has been investigated for its applications in reproductive biology, specifically in the context of activating dormant primordial follicles. The PI3K/PTEN signaling pathway is a key regulator of primordial follicle activation in the mammalian ovary. researchgate.netmdpi.com PTEN acts as a negative regulator of PI3K function, suppressing its signaling. mdpi.com Inhibition of PTEN has been shown to promote primordial follicle activation. researchgate.netmdpi.complos.org
Studies have demonstrated that transient treatment of neonatal mouse ovaries with bpV(HOpic) can stimulate primordial follicle activation, leading to a higher number of mature follicles compared to controls. plos.org These mature oocytes were capable of being fertilized, and live, reproductively sound, and healthy progeny mice were obtained after embryo transfer. plos.org This suggests that bpV(HOpic) could be a safe and effective tool for generating mature oocytes for in vitro fertilization techniques. plos.org
bpV(HOpic) has also been shown to affect ovarian follicle development in larger animal models, such as pigs and sheep, by promoting the initiation of follicle development. researchgate.netmdpi.com In bovine ovary fragments, exposure to bpV(HOpic) resulted in a significantly higher proportion of growing follicles. mdpi.com For human ovarian tissue, bpV(HOpic) treatment has been shown to enhance the activation of primordial follicles in both fresh and cryopreserved samples and increase growing follicle populations without inducing apoptosis in follicles in short-term cultures. mdpi.com While some studies noted potential effects on follicle survival at later stages in human tissue, the initial activation potential is significant. mdpi.com
The use of bpV(HOpic) in ovarian tissue culture, often in conjunction with other factors like stem cell factor (SCF), has been explored to optimize the activation of primordial follicles for fertility preservation and assisted reproductive technologies. researchgate.netnih.gov
Ovarian Follicle Activation and Development
The activation of dormant primordial follicles is a critical initial step in folliculogenesis, the process by which ovarian follicles mature to produce fertilizable oocytes mdpi.com. The PI3K/PTEN signaling pathway in oocytes plays a central role in regulating this activation mdpi.com. Inhibition of PTEN can promote the initiation of primordial follicle growth mdpi.comresearchgate.netoup.com.
In Vitro Activation of Primordial Follicles
Studies have demonstrated that bpV(HOpic) can effectively stimulate the in vitro activation of primordial follicles in various mammalian species, including mice, sheep, pigs, bovine, and humans mdpi.comresearchgate.net. Exposure of ovarian cortex tissue to bpV(HOpic) has been shown to increase the proportion of growing follicles compared to control groups researchgate.netmdpi.comoup.com. For instance, bovine ovarian fragments exposed to 1 and 10 µM bpV(HOpic) for 24 hours showed increased primordial follicle activation, with a significantly higher proportion of follicles progressing to the secondary stage oup.com. Similarly, treatment of human ovarian tissue with 1 µM bpV(HOpic) for 24 hours resulted in a remarkable increase in the number of growing follicles oup.commdpi.com.
Data from studies on in vitro activation of primordial follicles using bpV(HOpic) are summarized below:
| Species | bpV(HOpic) Concentration | Exposure Duration | Observed Effect on Follicle Activation | Source |
| Mouse | 1 µM | 24 hours | Stimulated primordial follicle activation, higher number of mature follicles plos.org | plos.org |
| Sheep | 15 µM (with SCF) | 1 hour | Significantly increased normal primary follicles researchgate.net | researchgate.net |
| Bovine | 1 µM, 10 µM | 24 hours | Increased primordial follicle activation, higher proportion of growing follicles mdpi.comoup.com | mdpi.comoup.com |
| Human | 1 µM | 24 hours | Increased number of growing follicles oup.commdpi.com | oup.commdpi.com |
| Human | 30 µM | 48 hours (with 740YP) | High proportion of activated follicles mdpi.com | mdpi.com |
| Pig | 1 µM | 48 hours | Significantly higher number of growing follicles mdpi.com | mdpi.com |
Effects on Follicular Viability and Growth
While bpV(HOpic) promotes the initial activation of primordial follicles, its effects on subsequent follicular viability and growth appear to be concentration- and context-dependent, and have shown some variability across studies and species. Some research indicates that while bpV(HOpic) increases activation, it may compromise the growth and survival of follicles at later stages oup.commdpi.comscienceopen.com. For example, in human ovarian tissue, exposure to 1 µM bpV(HOpic) for 24 hours increased the number of growing follicles, but the survival rate of isolated secondary follicles from these tissues was lower compared to controls oup.commdpi.com. High doses of bpV(HOpic) have also been associated with follicular deformity and increased apoptosis in granulosa cells mdpi.comoup.comfrontiersin.org.
Conversely, other studies have reported that short-term exposure to bpV(HOpic) can enhance the activation of primordial follicles without inducing apoptosis in the follicles or surrounding stroma mdpi.comscienceopen.com. In bovine ovaries, while higher concentrations (10 µM) led to a reduction in the proportion of morphologically healthy follicles, the proportion did not differ significantly between the lower concentration (1 µM) and the control group oup.com. In swine ovarian tissue, the degeneration rate in the incubated follicle population treated with bpV(HOpic) was not different from the control group mdpi.com.
Impact on Oocyte Maturation and Fertility Outcomes
Research in mice has shown that transient treatment of neonatal mouse ovaries with bpV(HOpic) can lead to the generation of mature oocytes that are capable of being fertilized, resulting in healthy offspring after in vitro fertilization (IVF) and embryo transfer researchgate.netplos.org. This suggests that despite potential impacts on follicular survival during in vitro culture, bpV(HOpic) treatment can ultimately yield competent oocytes plos.orgmdpi.com.
In humans, a protocol involving in vitro activation (IVA) using a PTEN inhibitor like bpV(HOpic) in combination with Akt stimulator molecules, followed by in vivo oocyte development, has resulted in live births scienceopen.comfrontiersin.org. This highlights the potential of bpV(HOpic) as part of a strategy to generate mature oocytes for assisted reproductive technologies, particularly in cases of diminished ovarian reserve or for fertility preservation scienceopen.commdpi.comfrontiersin.org.
Influence on Granulosa Cell Apoptosis and Metabolism
The impact of bpV(HOpic) on granulosa cells, the somatic cells surrounding the oocyte that are crucial for follicular development, has also been investigated. While bpV(HOpic) activates the PI3K/Akt pathway which is generally associated with cell survival and proliferation, some studies suggest that high doses can lead to increased apoptosis in granulosa cells mdpi.comoup.com. This has been hypothesized to be a consequence of the high metabolic activity induced in granulosa cells following activation mdpi.com.
Furthermore, exposure to bpV(HOpic) has been linked to increased DNA damage and impaired DNA repair competence in granulosa cells, particularly at higher concentrations researchgate.netmdpi.comoup.comnih.gov. This DNA damage in actively dividing granulosa cells may contribute to their vulnerability and subsequent apoptosis oup.comnih.gov.
The PI3K/Akt/mTOR signaling pathway, which is activated by bpV(HOpic), is known to control various cellular functions including metabolism researchgate.net. While the direct influence of bpV(HOpic) on granulosa cell metabolism is an area of ongoing research, the increased metabolic activity observed in granulosa cells after activation by PTEN inhibitors like bpV(HOpic) suggests a link mdpi.com.
Radioprotective Efficacy
Ionizing radiation (IR) poses a significant threat to biological systems, inducing oxidative stress and cell death nih.govdelegia.com. The PI3K/Akt signaling pathway is known to mediate cytoprotective signals against IR-induced damage nih.gov. As a PTEN inhibitor, bpV(HOpic) activates this pathway, suggesting a potential radioprotective role nih.govdelegia.com.
Mitigation of Ionizing Radiation-Induced Oxidative Stress and Cell Death
Studies have investigated the radioprotective potential of bpV(HOpic) in various cell types. Research indicates that bpV(HOpic) can significantly reduce IR-induced apoptosis and associated pro-death signaling nih.govdelegia.comresearchgate.net. It has been shown to ameliorate IR-induced oxidative stress by significantly enhancing the antioxidant defense mechanisms in cells nih.govdelegia.comresearchgate.netdntb.gov.ua.
Data illustrating the effect of bpV(HOpic) on IR-induced apoptosis is presented below:
| Cell Type | IR Dose | bpV(HOpic) Pretreatment Concentration | Effect on IR-induced Apoptosis | Source |
| NIH-3T3 | 4 Gy | 100 nmol/L | Significantly reduced apoptosis nih.govresearchgate.net | nih.govresearchgate.net |
| Raw 264.7 | 2 Gy | Not specified (radioprotective dose) | Significantly reduced apoptosis nih.govdelegia.com | nih.govdelegia.com |
| INT-407 | 6 Gy | Not specified (radioprotective dose) | Significantly reduced apoptosis nih.govdelegia.com | nih.govdelegia.com |
Furthermore, bpV(HOpic) has been observed to promote faster and better DNA repair kinetics in cells exposed to IR nih.govdelegia.com. The radioprotective effect of bpV(HOpic) appears to be dependent on AKT activation and is primarily regulated by enhanced glycolysis and associated signaling, as well as the induction of antioxidant defense systems and DNA repair pathways nih.govdelegia.com. In vivo studies in mice have also shown that administration of bpV(HOpic) can confer a survival advantage against IR-induced mortality nih.govdelegia.comresearchgate.net.
Enhancement of DNA Repair Pathways
Studies have investigated the potential of bpV(HOpic) to enhance DNA repair, particularly in the context of protection against ionizing radiation (IR). Exposure to IR can cause significant DNA damage, including double-strand breaks (DSBs) nih.govnih.gov. bpV(HOpic) has been shown to reduce IR-induced DNA DSBs and associated cytogenetic damage nih.gov.
Research indicates that bpV(HOpic) pre-treatment in cells exposed to IR leads to faster and improved DNA repair kinetics nih.govnih.gov. This effect is associated with increased levels of key components of DNA repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ) nih.gov. Specifically, studies have observed increased protein levels of γH2AX, 53BP1, and NBS-1 in irradiated cells pre-treated with bpV(HOpic) nih.gov. While some studies suggest that lower doses of bpV(HOpic) might be associated with increased γH2AX expression in oocytes, potentially indicating DNA damage, higher doses were linked to a marked decrease in BRCA1 and BRCA2 expression, suggesting a compromised DNA damage response mdpi.com. However, in the context of radioprotection, the observed enhancement of repair kinetics and increased levels of repair pathway components suggest a beneficial role for bpV(HOpic) in mitigating IR-induced DNA damage nih.gov. The radioprotective effect of bpV(HOpic) appears to be dependent on AKT signaling, which is influenced by PTEN inhibition nih.govnih.gov.
Applications in Stem Cell Research
bpV(HOpic) has been explored for its applications in stem cell research, particularly in the generation and manipulation of induced pluripotent stem cells (iPSCs) nih.govresearchgate.net.
bpV(HOpic) has been shown to significantly enhance the efficiency of iPSC generation from somatic cells, such as mouse embryonic fibroblasts (MEFs) nih.govresearchgate.net. The low efficiency of iPSC generation from somatic cells (typically 0.01–0.1%) is a major challenge in the field nih.govresearchgate.netniph.go.jp. Transient inhibition of PTEN by bpV(HOpic) during the reprogramming process has been identified as a method to improve this efficiency nih.govniph.go.jp.
Studies have demonstrated that the addition of bpV(HOpic) can lead to a substantial increase in the number of alkaline phosphatase-positive (AP+) or Nanog-GFP+ colonies, which are indicators of successful reprogramming nih.govresearchgate.net. For instance, the efficiency of AP+ cell generation from OKSM-transduced MEFs was reported to be significantly higher with the addition of bpV(HOpic) nih.gov. The mechanism behind this enhancement is thought to involve the activation of the PI3K-Akt pathway, which is negatively regulated by PTEN nih.govnih.gov. Activation of this pathway appears to play a role in the reprogramming process nih.gov. Combinations of bpV(HOpic) with other factors like valproic acid (VPA), 2i inhibitors, and vitamin C have been shown to further enhance reprogramming efficiency nih.govniph.go.jp.
Beyond promoting the efficiency of iPSC generation, bpV(HOpic) also influences cell proliferation during the reprogramming process. Research indicates that bpV(HOpic) treatment slightly promotes cell proliferation, particularly during the early phase of reprogramming of transduced MEFs nih.govresearchgate.netresearchgate.net.
Promotion of Induced Pluripotent Stem Cell (iPSC) Generation
Investigational Effects on Cellular Chemoresistance
bpV(HOpic) has been investigated for its potential effects on cellular chemoresistance, particularly in cancer cells.
Studies have explored the role of bpV(HOpic) in influencing the chemosensitivity of osteosarcoma (OS) cells, a type of bone cancer nih.govresearchgate.netresearchgate.net. PTEN is known to play a role in regulating the chemosensitivity of cancer cells, and its inhibition can affect the response to chemotherapy researchgate.net.
Research on cisplatin-resistant osteosarcoma cell lines has shown that inhibition of PTEN by bpV(HOpic) can counteract the effects of factors that enhance chemosensitivity nih.govresearchgate.netnih.gov. For example, in a study investigating the role of miR-19a-3p in osteosarcoma chemosensitivity, it was observed that while silencing miR-19a-3p enhanced chemosensitivity by elevating PTEN expression, treatment with bpV(HOpic) (a PTEN inhibitor) upregulated cell proliferation and downregulated the apoptotic rate in cisplatin-treated cells transfected with the miR-19a-3p inhibitor nih.govresearchgate.netnih.gov. This suggests that inhibiting PTEN with bpV(HOpic) can reduce the chemosensitivity of osteosarcoma cells to cisplatin, highlighting the involvement of the PTEN pathway in mediating chemoresistance in this context nih.govresearchgate.netnih.gov.
Structure Activity Relationship Sar and Compound Design
Comparative Analysis with Other Bisperoxovanadium Analogues
Bisperoxovanadium compounds generally inhibit protein tyrosine phosphatases (PTPs), but several studies have shown that certain bpV compounds, including bpV(HOpic), exhibit a preference for inhibiting PTEN at significantly lower concentrations than those required to inhibit other PTPs like PTP-1B and PTP-β. researchgate.netcaymanchem.comabmole.com This differential selectivity is a key aspect of their potential therapeutic utility.
The chelating ligand attached to the bisperoxovanadium core plays a critical role in determining the compound's interaction profile with different phosphatases. Studies have indicated that bpV compounds with polar N,O ligands, such as the picolinate (B1231196) ligand in bpV(pic) and the 5-hydroxypicolinate ligand in bpV(HOpic), tend to favor binding to PTEN. researchgate.netnih.gov This is in contrast to bpV compounds with neutral N,N ligands, such as 1,10-phenanthroline (B135089) in bpV(phen), which appear to be less discriminate and can target both PTEN and other PTPs. researchgate.netnih.gov The presence of the hydroxyl group on the picolinate ligand in bpV(HOpic) likely contributes to enhanced interactions within the PTEN active site, potentially through hydrogen bonding or altered electronic properties, leading to increased potency and selectivity compared to bpV(pic).
Comparisons of the inhibitory profiles of bpV(HOpic), bpV(pic), and bpV(phen) highlight the impact of ligand structure on phosphatase inhibition. bpV(HOpic) has been reported as a potent and selective inhibitor of PTEN with an IC₅₀ value of 14 nM. caymanchem.comabmole.commedchemexpress.com bpV(pic) also shows selectivity for PTEN but is generally less potent than bpV(HOpic), with reported IC₅₀ values for PTEN around 31 nM. hellobio.comabcam.comcaymanchem.com In contrast, bpV(phen) is less selective, inhibiting PTEN with an IC₅₀ of approximately 38 nM, but also showing inhibition of PTP-β and PTP-1B at higher concentrations (343 nM and 920 nM, respectively). abmole.commedchemexpress.com
The following table summarizes typical IC₅₀ values for these compounds against PTEN and other PTPs, illustrating the differences in their selectivity profiles:
| Compound | PTEN IC₅₀ (nM) | PTP-β IC₅₀ (µM) | PTP-1B IC₅₀ (µM) | Ligand Type |
| bpV(HOpic) | 14 caymanchem.comabmole.commedchemexpress.com | 4.9 caymanchem.com | 25.3 caymanchem.com | Polar N,O |
| bpV(pic) | 31 hellobio.comabcam.comcaymanchem.com | 12.7 hellobio.comcaymanchem.com | 61 hellobio.comcaymanchem.com | Polar N,O |
| bpV(phen) | 38 abmole.commedchemexpress.com | 0.343 medchemexpress.com | 0.920 medchemexpress.com | Neutral N,N |
This data clearly demonstrates the superior potency and selectivity of bpV(HOpic) for PTEN compared to bpV(pic) and bpV(phen), underscoring the importance of the 5-hydroxypicolinate ligand for optimal PTEN inhibition.
Influence of Ligand Structure on PTEN Selectivity
Rational Design Principles for PTEN Inhibitors
The insights gained from studying bpV(HOpic) and its analogues provide valuable rational design principles for developing new PTEN inhibitors. Key considerations include:
Vanadium Core: The bisperoxovanadium core is essential for mimicking the phosphate (B84403) transition state and interacting with the catalytic cysteine residue of PTEN. mdpi.com
Ligand Design: The chelating ligand is crucial for modulating solubility, stability, cellular uptake, and most importantly, selectivity towards PTEN over other PTPs. Polar N,O ligands, particularly those incorporating features that can engage in favorable interactions within the PTEN active site (like the hydroxyl group in bpV(HOpic)), are promising scaffolds. researchgate.netnih.gov
Specificity: Designing ligands that exploit the unique structural features of the PTEN active site compared to other PTPs is paramount for achieving high selectivity and minimizing off-target effects. medchemexpress.com
Stability: The stability of the bpV complex in biological environments is important for maintaining its activity and ensuring sufficient cellular concentrations.
Rational design efforts aim to optimize these factors to create inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Development of Novel bpV(HOpic) Derivatives
Building upon the success of bpV(HOpic), researchers are exploring the development of novel derivatives with improved properties. This involves modifying the 5-hydroxypicolinate ligand or the bisperoxovanadium core while retaining or enhancing the favorable interactions with PTEN. Strategies might include:
Substitutions on the Picolinate Ring: Introducing different substituents on the pyridine (B92270) ring could fine-tune electronic and steric properties, potentially leading to increased potency or altered selectivity.
Incorporation into Delivery Systems: Given that bpV(HOpic) and similar compounds can be unstable in solution, particularly over time, strategies involving encapsulation or conjugation with delivery systems, such as nanocarriers, are being investigated to improve their stability and targeted delivery to specific cells or tissues. medchemexpress.comresearchgate.net Nanocarrier-BpV(HOpic) has shown neuroprotective activity and enhanced axonal outgrowth of neurons, suggesting improved delivery can enhance therapeutic effects. medchemexpress.com
The development of novel bpV(HOpic) derivatives continues to be an active area of research, driven by the potential of PTEN inhibition as a therapeutic strategy for various diseases.
Methodological Considerations in Bpv Hopic Research
In Vivo Experimental Models
Disease Models (e.g., Renal Ischemia/Reperfusion Injury, Cerebral Ischemia/Reperfusion Injury)
bpV(HOpic) has been investigated in various disease models, including those involving ischemia/reperfusion (I/R) injury in different organs. Ischemia/reperfusion injury is a significant cause of tissue damage resulting from a temporary lack of blood flow followed by the restoration of circulation, which triggers a damaging inflammatory response mdpi.com.
In the context of renal ischemia/reperfusion injury, studies have shown that pharmacological inhibition of PTEN with bpV(HOpic) can paradoxically exacerbate renal dysfunction and promote tubular damage in mouse models medchemexpress.comselleckchem.comchembk.comresearchgate.net. This is associated with enhanced tubular cell apoptosis and increased infiltration of neutrophils and macrophages, alongside elevated expression of pro-inflammatory molecules selleckchem.comchembk.com.
Conversely, research in cerebral ischemia/reperfusion injury models suggests a neuroprotective role for PTEN inhibition. Studies utilizing bpV compounds, including bpV(HOpic), have indicated that inhibiting PTEN can protect hippocampal neurons against injury and improve functional recovery after experimental stroke in rats mdpi.comcapes.gov.br. This protective effect is potentially linked to the activation of the Akt/mTOR pathway, which is downstream of PTEN and plays a role in axonal growth capes.gov.brresearchgate.net.
The differing outcomes observed in renal and cerebral I/R injury models highlight the tissue-specific effects that can be relevant when considering PTEN inhibition as a therapeutic strategy mdpi.com.
Assessment of Functional Recovery and Histopathological Outcomes
Assessment of the effects of bpV(HOpic) in disease models involves evaluating both functional recovery and histopathological changes.
In renal I/R injury studies, functional recovery is typically assessed by measuring markers of renal dysfunction, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels medchemexpress.comresearchgate.net. Histopathological outcomes are evaluated by examining kidney tissue for indicators of injury, including tubular damage, tubular dilation, and intratubular cast formation researchgate.net. The extent of apoptosis, neutrophil and macrophage infiltration, and the expression of pro-inflammatory molecules are also assessed through methods like immunohistochemistry and Western blotting selleckchem.comchembk.com.
For cerebral I/R injury, functional recovery is commonly assessed using behavioral tests that evaluate neurological deficits and motor skills nih.govcapes.gov.brresearchgate.net. Histopathological outcomes involve analyzing infarct volumes and assessing neuronal survival and axonal density through techniques such as histological staining (e.g., Bielschowsky silver staining) and immunohistochemistry capes.gov.br. Changes in protein expression related to the PTEN/Akt pathway are often evaluated using Western blotting capes.gov.brnih.gov.
Data from a study on renal I/R injury in mice treated with bpV(HOpic) showed a significant increase in serum creatinine and BUN levels compared to vehicle-treated mice with IRI, indicating worsened renal dysfunction. researchgate.net. Histological analysis in the same study revealed a greater increase in tubular injury, dilation, and cast formation in bpV(HOpic)-treated mice. researchgate.net.
In a cerebral I/R injury study, delayed treatment with a bpV compound significantly improved long-term functional recovery in mice after middle cerebral artery occlusion capes.gov.br. This was accompanied by increased axon densities in the ischemic brain capes.gov.br.
Advanced Delivery Systems
The effectiveness of therapeutic compounds can be significantly influenced by their delivery to the target site. Advanced delivery systems aim to improve solubility, stability, targeting, and cellular uptake.
Nanocarrier-Mediated Delivery (e.g., Mxene-bpV)
Nanocarrier-mediated delivery systems have been explored to enhance the therapeutic potential of bpV(HOpic), particularly in conditions affecting the nervous system where crossing the blood-brain barrier can be a challenge nih.govresearchgate.net. Bisperoxovanadium compounds, including bpV(HOpic), have limitations in penetrating cell membranes effectively nih.gov. Nanomaterials offer a promising solution to overcome this issue nih.govresearchgate.net.
One example of a nanocarrier system investigated for bpV(HOpic) delivery is the use of Mxene (Ti₃C₂Tₓ) nih.govnih.gov. Mxene is a two-dimensional nanomaterial known for its excellent ability to penetrate cell membranes nih.gov. A nanocomposite, Mxene-bpV, has been synthesized by loading bpV(HOpic) onto Mxene nih.govnih.gov.
Research using a cerebral I/R injury model in mice demonstrated that Mxene-bpV treatment significantly increased the survival rate of injured neurons, reduced infarct sizes, and promoted the recovery of brain function compared to treatment with bpV(HOpic) alone nih.gov. This enhanced therapeutic efficiency of Mxene-bpV is attributed to the ability of Mxene to facilitate the delivery of bpV(HOpic) into cells nih.gov. Mechanistically, Mxene-bpV was shown to inhibit PTEN enzymatic activity both in vitro and in vivo, leading to the activation of the Akt pathway and promotion of M2 microglial polarization, contributing to neuroprotection nih.gov.
Other nanocarrier systems, such as mesoporous silica (B1680970) nanoparticles and porous silicon nanoparticles embedded in nanofiber scaffolds, have also been explored for delivering bpV compounds to enhance axonal outgrowth and tissue regeneration researchgate.netresearchgate.net. These systems can provide sustained release of the compound and improve cellular uptake researchgate.netresearchgate.net.
Here is a summary of selected research findings:
| Disease Model | Compound/Delivery System | Key Finding | Assessment Methods | Citation |
| Renal Ischemia/Reperfusion | bpV(HOpic) | Exacerbated renal dysfunction and promoted tubular damage. | Serum creatinine, BUN, Histopathology (tubular injury, dilation, casts), Apoptosis, Inflammation markers | medchemexpress.comselleckchem.comchembk.comresearchgate.net |
| Cerebral Ischemia/Reperfusion | bpV (unspecified bpV or bpV(HOpic) in some studies) | Improved functional recovery and increased axon densities. | Behavioral tests, Infarct volume, Axon density (histology, immunohistochemistry), Akt/mTOR activation | mdpi.comnih.govcapes.gov.brresearchgate.net |
| Cerebral Ischemia/Reperfusion | Mxene-bpV | Significantly increased neuronal survival, reduced infarct size, and promoted functional recovery; More efficient than bpV(HOpic) alone. | Neuronal survival, Infarct size, Functional recovery, PTEN activity, Akt activation, Microglial polarization | nih.govnih.gov |
Challenges and Future Research Directions
Considerations for Long-Term Therapeutic Administration
While studies have explored the short-term effects and potential benefits of bpV(HOpic), considerations for its long-term therapeutic administration are crucial and require extensive investigation. The duration of PTEN inhibition by a single injection of bpV(HOpic) in vivo has been observed to be less than 24 hours in some models, suggesting that repeated administration might be necessary for sustained effects physiology.org. This raises questions regarding the pharmacokinetics, potential accumulation, and long-term effects of the compound and its metabolites in various tissues. Research into developing delivery systems that can provide controlled and sustained release of bpV(HOpic) could be beneficial for long-term applications researchgate.net.
DNA Damage and Repair Competence in Specific Tissues
Research indicates that while bpV(HOpic) can offer protective effects, such as against ionizing radiation-induced damage by enhancing DNA repair pathways in certain cell types, it can also be associated with increased DNA damage and reduced DNA repair competence in others, particularly in ovarian follicles nih.govoup.commdpi.com.
Studies on bovine ovarian cortical fragments exposed to bpV(HOpic) showed a dose-dependent increase in DNA damage, indicated by increased expression of γH2AX, and a significant reduction in the expression of DNA repair proteins such as MRE11, ATM, and Rad51 in oocytes oup.com. A low dose of bpV(HOpic) did not significantly affect BRCA1 and BRCA2 expression, and a higher survival rate of follicles was observed compared to high doses mdpi.com. This suggests a compromised DNA damage response at higher concentrations mdpi.com.
Further research is needed to fully understand the mechanisms underlying these tissue-specific differences in DNA damage and repair competence following bpV(HOpic) exposure. Identifying optimal concentrations and treatment durations that maximize therapeutic benefits while minimizing detrimental effects on DNA integrity in target tissues is essential.
Here is a summary of DNA damage and repair protein expression in bovine ovarian follicles exposed to bpV(HOpic):
| Follicle Type | bpV(HOpic) Concentration (µM) | γH2AX Expression | MRE11 Expression | ATM Expression | Rad51 Expression | BRCA1 Expression | BRCA2 Expression |
| Non-growing | 1 | Increased | Reduced | Reduced | Reduced | Not significantly affected at low dose mdpi.com | Not significantly affected at low dose mdpi.com |
| Non-growing | 10 | Increased | Reduced | Reduced | Reduced | Marked decrease at high dose mdpi.com | Marked decrease at high dose mdpi.com |
| Primary | 1 | Increased | Reduced | Reduced | Reduced | Not significantly affected at low dose mdpi.com | Not significantly affected at low dose mdpi.com |
| Primary | 10 | Increased | Reduced | Reduced | Reduced | Marked decrease at high dose mdpi.com | Marked decrease at high dose mdpi.com |
Optimization of Specificity and Minimization of Off-Target Effects
While bpV(HOpic) demonstrates selectivity for PTEN at low concentrations, it can inhibit other PTPs at higher concentrations, potentially leading to off-target effects caymanchem.comselleckchem.comresearchgate.net. For instance, while PTEN inhibition can be beneficial in some contexts like protecting against ischemia-reperfusion injury in the heart, it can exacerbate renal dysfunction and promote tubular damage in the kidneys following ischemia-reperfusion injury selleckchem.commdpi.comfrontiersin.org. This highlights the importance of tissue-specific effects and the need to optimize specificity mdpi.com.
Future research should focus on developing strategies to enhance the specificity of bpV(HOpic) for PTEN or to deliver the compound specifically to target tissues or cells to minimize off-target effects. This could involve chemical modifications to the bpV(HOpic) structure or the use of targeted delivery systems researchgate.net. Understanding the precise mechanisms by which bpV(HOpic) interacts with different PTPs and the downstream consequences of inhibiting these phosphatases is crucial for optimizing its therapeutic profile.
Translational Research Perspectives and Clinical Potential
bpV(HOpic) holds significant translational potential, particularly in areas where modulating the PI3K/AKT pathway through PTEN inhibition is therapeutically beneficial. Its ability to activate dormant primordial follicles has shown promise in fertility preservation strategies, including in vitro activation (IVA) for patients with primary ovarian insufficiency mdpi.comnih.govecerm.org. Studies have demonstrated successful activation of human, bovine, and alpaca ovarian follicles with bpV(HOpic), and clinical applications of IVA technology involving PTEN inhibition have resulted in live births nih.govecerm.org.
Furthermore, the radioprotective potential of bpV(HOpic) by ameliorating IR-induced oxidative stress and cell death through AKT signaling-mediated antioxidant defense system and DNA repair pathways suggests its potential as a radiation countermeasure nih.govnih.gov. Its effects on enhancing myoblast migration also point towards potential applications in tissue repair and regeneration selleckchem.combio-gems.com.
However, translating these findings into clinical practice requires addressing the challenges outlined above. Future research should focus on:
Conducting comprehensive preclinical studies to evaluate the long-term safety and efficacy of bpV(HOpic) in relevant animal models.
Investigating optimal dosing regimens and routes of administration for specific therapeutic applications.
Developing strategies to mitigate potential side effects, particularly those related to DNA damage and off-target effects.
Initiating well-designed clinical trials to assess the safety and efficacy of bpV(HOpic) in human patients for specific indications.
The development of bpV(HOpic) or related compounds with improved specificity and safety profiles remains an active area of research with the potential to address unmet medical needs in various diseases and conditions.
Q & A
Q. Answer :
- Dose Titration : Limit bpV(HOpic) to ≤1 µM to avoid γH2AX foci formation .
- Combinatorial Treatments : Co-administer NAC (N-acetylcysteine) to scavenge ROS or PARP inhibitors to enhance DNA repair .
- Functional Assays : Use comet assays or alkaline unwinding to quantify DNA strand breaks post-treatment .
What statistical frameworks address variability in bpV(HOpic) dose-response studies?
Q. Answer :
- Mixed-Effects Models : Account for inter-experimental variability (e.g., scaffold batch effects).
- Power Analysis : For in vivo studies, use pilot data (e.g., tumor volume SD = 25%) to calculate sample size (n ≥ 6/group, α = 0.05, power = 80%) .
- Meta-Analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies (e.g., conflicting ROS outcomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
